1-Chloro-1-iodo-1H,2H,2H-perfluorooctane
Overview
Description
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is a fluorinated organic compound with the molecular formula C8H3ClF13I. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The compound is characterized by the presence of both chlorine and iodine atoms, along with a perfluorinated carbon chain, which imparts distinct reactivity and stability.
Mechanism of Action
Target of Action
This compound is a type of polyfluorinated iodine alkane , which are known to be important intermediates in the synthesis of organic fluoride products .
Mode of Action
It is known that the iodine in its structure is more likely to undergo substitution reactions, leading to the formation of various fluorinated intermediates .
Biochemical Pathways
It is known that polyfluorinated iodine alkanes can be used in the production of fluorinated surfactants and other fine fluorinated chemicals .
Pharmacokinetics
It is known that the compound is volatile , which could influence its absorption and distribution. It is soluble in chloroform and slightly soluble in methanol , which could also affect its bioavailability.
Result of Action
It has been shown to have potential estrogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could easily evaporate under certain conditions, potentially affecting its stability and efficacy. Furthermore, its solubility in different solvents could influence its action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane can be synthesized through a series of halogenation reactions. One common method involves the iodination of 1-chloro-1H,2H,2H-perfluorooctane using iodine and a suitable oxidizing agent. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced reactors and continuous flow systems. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1H,2H,2H-perfluorooctane, with the removal of halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted perfluorooctanes.
- Reduction reactions produce 1H,2H,2H-perfluorooctane.
- Oxidation reactions result in perfluorinated carboxylic acids or other oxidized products .
Scientific Research Applications
1-Chloro-1-iodo-1H,2H,2H-perfluorooctane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds and in the study of halogenation reactions.
Biology: Employed in the development of fluorinated biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Comparison with Similar Compounds
- 1-Iodo-1H,1H,2H,2H-perfluorodecane
- 1-Iodo-1H,1H,2H,2H-perfluorododecane
- 1-Chloro-1H,2H,2H-perfluorooctane
Comparison: 1-Chloro-1-iodo-1H,2H,2H-perfluorooctane is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. This dual-halogen structure allows for more versatile chemical modifications and applications. Additionally, the perfluorinated carbon chain enhances the compound’s stability and resistance to degradation .
Properties
IUPAC Name |
8-chloro-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF13I/c9-2(23)1-3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZYGJIYJRLRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF13I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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